Salicin 6'-acetate

Description

Contextualization within the Diversity of Salicaceae Phenolic Glycosides

Phenolic glycosides in Salicaceae are broadly referred to as salicinoids, taking their name from salicin (B1681394), the foundational compound of this class. nih.govwikipedia.orgncats.io Salicin itself is a β-D-glucopyranoside of salicyl alcohol. nih.gov The structural diversity observed within the salicinoid group arises primarily from the esterification of the salicin core structure with various organic acid moieties. nih.gov This esterification leads to a multitude of derivatives, contributing to the chemical complexity of Salicaceae extracts. The Salicaceae family contains a wide variety of phenolic compounds, including salicylates, cinnamic acid derivatives, flavonoids, and condensed tannins. ncats.io Within this diverse group, phenolic glycosides, such as salicin, tremuloidin, and tremulacin, are particularly notable and can serve as taxonomic markers for different Salix species. wikipedia.org Over 20 different phenolic glycosides have been identified within the genus Salix, sometimes reaching concentrations up to 30% of the plant's dry weight. nih.gov Salicin, 6'-acetate is one such derivative, characterized by the presence of an acetate (B1210297) group at the 6' position of the glucopyranoside moiety attached to the salicyl alcohol backbone. handwiki.org

Academic and Research Significance of Acetylated Salicins

Acetylated salicins, including Salicin, 6'-acetate, hold significant academic and research interest, largely due to their ecological roles and potential biological activities. A major area of research focuses on their function as defense compounds against insect herbivory. nih.govnih.gov Salicinoids are considered to play a significant role in the defense mechanisms of Populus species against leaf-chewing herbivores. nih.gov Studies have investigated the specificity of phenolic glycoside induction in response to herbivory, demonstrating that certain compounds within this class can be induced while others are not, and that this response can vary depending on the herbivore and plant tissue. For instance, research on Salix sericea seedlings subjected to beetle herbivory showed differential salicylate (B1505791) induction, with 2'-cinnamoylsalicortin being induced while salicortin (B1681395) was not. While specific induction data for Salicin, 6'-acetate is less commonly detailed in broad studies of induction, its presence as an acetylated derivative places it within this ecologically relevant group of compounds. Furthermore, research has explored the potential of compounds like Salicin, 6'-acetate for various applications, including their potential as antioxidants and in pharmaceutical contexts. handwiki.org Investigations into their chemical properties and biological activities continue to be areas of scientific inquiry. handwiki.org

Structure

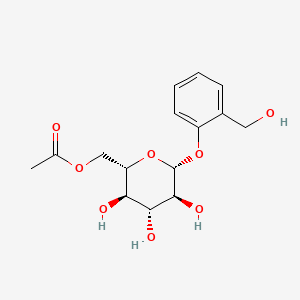

2D Structure

Properties

CAS No. |

19764-02-4 |

|---|---|

Molecular Formula |

C15H20O8 |

Molecular Weight |

328.31 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C15H20O8/c1-8(17)21-7-11-12(18)13(19)14(20)15(23-11)22-10-5-3-2-4-9(10)6-16/h2-5,11-16,18-20H,6-7H2,1H3/t11-,12-,13+,14-,15-/m1/s1 |

InChI Key |

IERQJNGBILWLCY-UXXRCYHCSA-N |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC2=CC=CC=C2CO)O)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CO)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fragilin; |

Origin of Product |

United States |

Natural Occurrence and Distribution of Acetylated Salicins

Identification of Plant Species Containing Salicin (B1681394), 6'-acetate and Related Acetylated Forms

Salicin, 6'-acetate is a chemical compound with the molecular formula C₁₅H₂₀O₈ and a molecular weight of 328.31 g/mol . nih.gov It is an acetylated form of salicin, a phenolic glycoside widely recognized for its presence in plants, particularly those belonging to the Salix (willow) and Populus (poplar) genera, which are members of the family Salicaceae. wikipedia.orgwikipedia.orgguidetopharmacology.orgfortunejournals.com

While salicin itself is a prominent constituent in these plants, acetylated derivatives, including Salicin, 6'-acetate, also occur naturally. Other related acetylated salicins found in these plant species include salicortin (B1681395), 2'-O-acetylsalicortin, and tremulacin. researchgate.netfrontiersin.orgnih.goveuropa.eu Tremulacin, for instance, has been reported in Populus tremula, Salix daphnoides, Salix purpurea, Salix hastata, Salix chaenomeloides, Populus deltoides, and Populus balsamifera. wikidata.org Populin (B192150), also known as Salicin 6'-benzoate, is another related glucoside found in the bark, buds, and leaves of certain poplar species. wikipedia.orgnih.gov

Research has identified the presence of Salicin, 6'-acetate and other acetylated salicins through various analytical techniques, including Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.cominnovareacademics.in For example, a study involving the chemoprofiling of Salix species identified and quantified five salicylates: salicin, salicortin, 2'-O-acetylsalicortin, 2′-O-acetylsalicin, and tremulacin. frontiersin.orgnih.gov The presence of 2'-O-acetylsalicortin, an acetylated form of salicortin, has been noted in the bark of Salix pentandra. frontiersin.orgnih.gov

Tissue-Specific Localization and Quantitative Profiling of Salicin, 6'-acetate and its Analogues

The distribution and concentration of Salicin, 6'-acetate and its analogues can vary within different tissues of the plant. Studies on Salix species have investigated the quantitative profiling of salicylates in various plant parts, such as leaves, stems, and shoot tips. researchgate.net

While the relative amount of salicin may be consistent across different plant parts, the levels of acetylated forms like 2-O-acetylsalicortin can differ depending on the tissue. researchgate.net For instance, in one study, the proportion of 2-O-acetylsalicortin varied in stems compared to other parts. researchgate.net Salicortin is often the most abundant salicylate (B1505791) in leaves, stems, and shoot tips of certain Salix species. researchgate.net

Quantitative analysis using techniques like ¹H-NMR allows for the determination of the concentrations of salicylates in plant tissues. mdpi.com Concentrations are typically reported on a dry weight basis. For example, mature leaves of some Salix species have been shown to contain a higher percentage of total salicylates compared to stems. researchgate.net

Table 1 provides illustrative data on the relative distribution of some salicylates in different plant tissues based on research findings.

| Compound | Leaves (%) | Stems (%) | Shoot Tips (%) |

| Salicin | 12-14 | 12-14 | 12-14 |

| Salicortin | 62 | 76 | 68 |

| 2-O-acetylsalicortin | Varied | Varied | Varied |

| Total Salicylates | ~6 | <3 | >10 |

Note: Data is illustrative and based on findings from specific studies on certain Salix species. Percentages represent relative amounts or dry weight basis as reported. researchgate.net

Environmental and Genetic Factors Influencing Acetylated Salicin Accumulation in Plants

The accumulation of acetylated salicins, including Salicin, 6'-acetate, in plants is influenced by a combination of environmental and genetic factors.

Environmental conditions, such as light availability, temperature, and nutrient levels, can impact the production of secondary metabolites like salicylates. tum.de For example, seasonal changes have been reported to affect the levels of phenolic glycosides like salicin and populin in Populus ciliata, potentially due to the availability of photosynthates. innovareacademics.in

Genetic makeup plays a significant role in determining the type and content of phenolic glycosides in different plant species and even among different clones within the same species. innovareacademics.in Variations in the amount of phenolic glycosides can be attributed to clonal differences. innovareacademics.in Studies involving different Salix species and crosses have shown variations in their profiles of detected phenolic compounds, including salicylates. frontiersin.orgnih.gov This suggests a genetic basis for the differences observed in the accumulation of these compounds.

Furthermore, the influence of environmental factors on salicylate accumulation can interact with the plant's genetic predisposition. Research indicates that growing conditions can affect the concentration and availability of salicylates within a species. europa.eu

Table 2 summarizes the factors influencing acetylated salicin accumulation.

| Factor | Influence |

| Environmental | Light, temperature, nutrients, seasonal changes |

| Genetic | Species differences, clonal variations, inherent metabolic pathways |

| Interaction | Environmental conditions can modify genetically determined accumulation |

Understanding the interplay between these factors is crucial for comprehending the natural variation observed in the levels of Salicin, 6'-acetate and related compounds in plants.

Biosynthesis and Enzymatic Formation of Salicin, 6 Acetate

General Salicinoid Biosynthetic Precursors and Pathways in Plants

Salicinoids, the class of compounds to which Salicin (B1681394), 6'-acetate belongs, are specialized metabolites derived from the phenylpropanoid pathway. nih.govuvic.ca The biosynthesis is understood to begin with the amino acid L-phenylalanine, which is converted to cinnamic acid. researchgate.net This links salicinoid formation to the broader shikimate pathway, which produces the precursor chorismate. springermedizin.de While salicylic (B10762653) acid itself is not a direct precursor of salicinoids, both share origins in the phenylpropanoid pathway. springermedizin.de

From cinnamic acid, the pathway proceeds through a series of intermediates. While the entire pathway has not been fully elucidated, feeding experiments and the identification of key enzymes have implicated several molecules as likely intermediates. researchgate.net These include salicyl alcohol, which forms the core aglycone of salicin. wikipedia.org Recent research has also pointed to benzyl (B1604629) benzoate (B1203000) and salicyl benzoate as potential intermediates in the formation of more complex salicinoids. nih.govuvic.ca The synthesis of these intermediates suggests a branching pathway where different salicinoids are generated through specific enzymatic modifications.

Plants possess two primary pathways for synthesizing salicylic acid, a related but distinct process: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway, both originating from chorismate. nih.gov While salicinoid biosynthesis is distinct, it shares the common precursor from the PAL pathway, highlighting the metabolic connection between these important plant compounds. springermedizin.de

Enzymatic Mechanisms for Acetylation of Salicinoids, including 6'-Acetylation

The final step in the formation of Salicin, 6'-acetate is the acetylation of the salicin molecule at the 6'-position of the glucose moiety. This reaction is catalyzed by a class of enzymes known as acyltransferases. Specifically, members of the BAHD-type acyltransferase family are candidates for carrying out such modifications on salicinoids. nih.gov These enzymes utilize an acyl-coenzyme A (CoA) molecule as the acyl donor. For the synthesis of Salicin, 6'-acetate, the specific donor would be acetyl-CoA.

While the precise enzyme responsible for the 6'-O-acetylation of salicin has not been definitively identified, the characterization of related acyltransferases in poplar provides a model for this mechanism. For instance, two BAHD acyltransferases have been identified that synthesize potential salicinoid precursors: benzoyl-CoA: salicyl alcohol O-benzoyltransferase (PtSABT) and benzoyl-CoA: benzyl alcohol O-benzoyltransferase (PtBEBT). nih.gov These enzymes demonstrate the capacity of this enzyme family to use salicyl-related compounds as substrates and attach acyl groups.

The natural occurrence of various acylated salicinoids further supports this enzymatic mechanism. For example, 2'-O-acetylsalicortin and 2'-O-acetylsalicin have been identified, indicating that acetylation can occur at different positions on the glucose ring. nih.gov Furthermore, other acylated derivatives, such as 6'-O-cis-cinnamoylsalicin and 6'-O-benzoylsalicortinol, have been isolated from Populus species, confirming that the 6'-hydroxyl group of the salicinoid glucose is an accessible target for acyltransferases. researchgate.net The enzymatic transfer of an acetyl group from acetyl-CoA to the 6'-position of salicin is therefore the accepted mechanism for the formation of Salicin, 6'-acetate.

Molecular Characterization of Relevant Glycosyltransferases and Acyltransferases in Salicinoid Biosynthesis

The biosynthesis of salicinoids, including acetylated forms, relies on the coordinated action of specific glycosyltransferases and acyltransferases. A key enzyme identified in this pathway is a UDP-dependent glycosyltransferase known as UGT71L1. nih.govuvic.ca This enzyme is crucial for the glycosylation step, which involves attaching a glucose molecule to an aglycone precursor. Research has shown that UGT71L1 specifically glycosylates salicyl benzoate, a proposed intermediate in the pathway, confirming its central role in the synthesis of major salicinoids. nih.govnih.gov

In addition to glycosyltransferases, acyltransferases are essential for creating the diversity of salicinoid structures. Two specific BAHD-type acyltransferases from Populus trichocarpa, PtSABT and PtBEBT, have been functionally characterized. nih.gov PtSABT synthesizes salicyl benzoate from benzoyl-CoA and salicyl alcohol, while PtBEBT synthesizes benzyl benzoate from benzoyl-CoA and benzyl alcohol. nih.gov The activities of these enzymes provide the foundation for subsequent glycosylation and other modifications, leading to complex salicinoids. nih.gov

Below is a table summarizing the key enzymes characterized in the salicinoid biosynthetic pathway.

| Enzyme Name | Enzyme Type | Organism | Substrate(s) | Product(s) | Function in Pathway |

| UGT71L1 | UDP-dependent Glycosyltransferase | Populus spp. | Salicyl benzoate, UDP-glucose | Salicyl benzoate glucoside | Glycosylation of a key pathway intermediate. nih.govnih.gov |

| PtSABT | BAHD Acyltransferase | Populus trichocarpa | Benzoyl-CoA, Salicyl alcohol | Salicyl benzoate | Synthesis of a key intermediate for glycosylation. nih.gov |

| PtBEBT | BAHD Acyltransferase | Populus trichocarpa | Benzoyl-CoA, Benzyl alcohol | Benzyl benzoate | Synthesis of a potential pathway intermediate. nih.gov |

Genetic Regulation of Acetylated Salicin Biosynthesis

The biosynthesis of salicinoids is under tight genetic control, as demonstrated by studies involving the genetic modification of pathway enzymes. The gene encoding the glycosyltransferase UGT71L1 has been shown to be indispensable for the production of major salicinoids. nih.gov

Experiments using CRISPR/Cas9 to knock out the UGT71L1 gene in poplar resulted in a dramatic reduction in the accumulation of salicinoids like salicortin (B1681395) and tremulacin. nih.gov This confirms that UGT71L1 is a critical control point in the biosynthetic pathway. The disruption of this single gene effectively shuts down a major branch of salicinoid metabolism, indicating its regulatory importance. nih.govuvic.ca

Chemical Synthesis and Derivatization of Salicin, 6 Acetate

Regioselective Synthetic Routes to Salicin (B1681394), 6'-acetate

The synthesis of Salicin, 6'-acetate, also known as 6-O-acetylsalicin or fragilin, often requires regioselective methods due to the presence of multiple hydroxyl groups in the salicin structure. While direct acetylation of salicin can lead to a mixture of products, specific approaches have been developed to favor acetylation at the 6' position of the glucose moiety.

One reported synthetic route involves the preparation of acetylated salicins from peracetylated bromosalicin. This method utilizes selective acid-catalyzed deacetylation followed by a one-pot nucleophilic substitution of bromine as key steps. researchgate.netacs.orgresearchgate.net Subsequently, a base-catalyzed O-2 → O-6 acetyl migration step is employed, which has been reported to afford 6-O-acetylsalicin derivatives in good yields. acs.orgresearchgate.net This migration strategy represents a significant approach for obtaining the 6'-acetate isomer.

Another method explored for regioselective acylation of salicin involves mediation by dibutyltin (B87310) oxide. This approach has been investigated for achieving regioselectivity at the 2'- or 3'-hydroxyl groups, leading to the hemisynthesis of 2'-O-acetylsalicin and 3'-O-acetylsalicin. researchgate.net While this specific method focuses on other positions, it highlights the use of organotin reagents in controlling the regioselectivity of salicin acylation.

Furthermore, acetylation of unprotected tetraol forms with acetic acid has been shown to lead selectively to the formation of 6-O-acetyl derivatives, although yields can be moderate. researchgate.net This suggests that under certain conditions, the primary hydroxyl group at the 6' position can be preferentially acetylated.

Exploration of Acetyl Group Migration Mechanisms in Salicin Chemistry

Acetyl group migration is a notable phenomenon in carbohydrate chemistry and plays a role in the synthesis of Salicin, 6'-acetate. The base-catalyzed O-2 → O-6 acetyl migration has been specifically reported as a method to synthesize 6-O-acetylsalicin from other acetylated salicin isomers. researchgate.netacs.orgresearchgate.netresearchgate.net

Acetyl migration in carbohydrates can occur under various conditions, including basic and acidic environments. researchgate.net While migration within a single monosaccharide unit is known, migration between different saccharide units has also been observed in oligosaccharides and polysaccharides. researchgate.net In the context of salicinoids, acetylation at the C-6 position of the glucose is often attributed to acyl migration that occurs during extraction or under basic conditions. researchgate.net

The mechanism of acetyl migration typically involves intramolecular transfer. In the case of O-2 → O-6 migration in salicin's glucose moiety, the acetyl group at the 2' position can migrate to the 6' position, particularly under basic conditions.

Semi-synthetic Approaches to Novel Acetylated Salicin Analogues

Semi-synthesis involves the use of natural products as starting materials for chemical modifications to produce new compounds or analogues. rsc.orgresearchgate.net Salicin, being a natural product, serves as a valuable precursor for the semi-synthetic preparation of acetylated analogues.

Semi-synthetic approaches to acetylated salicin analogues include the regioselective acylation of salicin to produce isomers such as 2'-O-acetylsalicin and 3'-O-acetylsalicin, often mediated by reagents like dibutyltin oxide. researchgate.net These methods allow for the targeted introduction of acetyl groups at specific hydroxyl positions on the salicin structure.

Another semi-synthetic strategy involves starting from modified salicin derivatives, such as peracetylated bromosalicin, and performing selective deacetylation and substitution reactions followed by acetyl migration to obtain compounds like 6-O-acetylsalicin. researchgate.netacs.orgresearchgate.net

The isolation of naturally occurring acetylated salicin derivatives, such as 2'-O-acetylsalicin from Salix species, also provides potential starting points for further semi-synthetic modifications. mdpi.com

Semi-synthesis offers a practical route to access a variety of acetylated salicin analogues, leveraging the complex structure of the natural product while allowing for targeted chemical diversification. rsc.org

Synthetic Strategies for Salicin, 6'-acetate and its Stereoisomers

Salicin, 6'-acetate possesses defined stereochemistry primarily due to the glucopyranoside moiety inherited from salicin. Salicin is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol. wikipedia.orguni.lu The acetylation at the 6' position (the primary hydroxyl group on the glucose ring) does not introduce a new chiral center. Therefore, the stereochemistry of Salicin, 6'-acetate is determined by the stereochemistry of the salicin precursor.

The synthetic strategies for Salicin, 6'-acetate discussed earlier, such as base-catalyzed acetyl migration researchgate.netacs.orgresearchgate.netresearchgate.net and regioselective acetylation researchgate.net, typically preserve the existing stereochemistry of the glucose unit.

While the term "stereoisomers" could refer to potential epimers at the chiral centers of the glucose if reactions led to inversion or epimerization, the reported syntheses of Salicin, 6'-acetate focus on selective modification without altering the configuration of the existing chiral centers. The glucose moiety in salicin and its 6'-acetate derivative exists in a specific stereoisomeric form (D-glucose, beta-anomer).

Advanced Spectroscopic Characterization and Structural Elucidation of Salicin, 6 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds, including the specific location of functional groups in isomers. illinois.eduthermofisher.com For Salicin (B1681394), 6'-acetate, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide definitive evidence for the position of the acetate (B1210297) group on the 6'-carbon of the glucose moiety.

The acetylation of the primary alcohol at the 6'-position induces characteristic downfield shifts in the signals of nearby protons and carbons compared to the parent compound, salicin. In the ¹H NMR spectrum, the two protons attached to the 6'-carbon (H-6'a and H-6'b) are expected to shift significantly downfield due to the deshielding effect of the neighboring acetyl group. Similarly, in the ¹³C NMR spectrum, the C-6' signal will shift downfield, while the signal for the methyl carbon of the acetate group will appear around 21 ppm and the carbonyl carbon around 170 ppm.

Isomer differentiation is achieved by comparing the chemical shifts of the glucose protons. For instance, if acetylation occurred at the 2', 3', or 4' positions, the corresponding CH proton signal would show a significant downfield shift, which is not observed for Salicin, 6'-acetate. Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), can further confirm the structure by showing a correlation between the H-6' protons and the carbonyl carbon of the acetate group. srce.hrnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Salicin, 6'-acetate vs. Experimental Data for Salicin

| Proton Assignment | Salicin (Experimental, in CD₃OD) hmdb.ca | Salicin, 6'-acetate (Predicted) | Predicted Shift Δδ (ppm) |

| H-2', H-3', H-4', H-5' | 3.20 - 3.50 (m) | ~3.20 - 3.60 (m) | Minor changes |

| H-6'a, H-6'b | 3.65 (dd), 3.85 (dd) | ~4.10 - 4.30 (m) | +0.4 to +0.5 |

| CH₂ (benzyl) | 4.58 (s) | ~4.60 (s) | ~0 |

| H-1' (anomeric) | 4.89 (d) | ~4.95 (d) | Minor change |

| Aromatic (H-3 to H-6) | 6.95 - 7.40 (m) | ~6.95 - 7.45 (m) | Minor changes |

| CH₃ (acetate) | N/A | ~2.05 (s) | N/A |

Note: Predicted values are based on typical substituent effects of acetylation on a primary alcohol in a glucose moiety.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Salicin, 6'-acetate vs. Experimental Data for Salicin

| Carbon Assignment | Salicin (Experimental) chemicalbook.com | Salicin, 6'-acetate (Predicted) | Predicted Shift Δδ (ppm) |

| CH₃ (acetate) | N/A | ~21.0 | N/A |

| C-6' | 62.7 | ~64.5 | +1.8 |

| CH₂ (benzyl) | 61.9 | ~62.0 | ~0 |

| C-2', C-3', C-4', C-5' | 71.5, 75.2, 78.0, 78.1 | ~71.0, 74.8, 77.5, 77.8 | Minor changes |

| C-1' (anomeric) | 103.5 | ~103.0 | Minor change |

| Aromatic | 117.0 - 157.5 | ~117.0 - 157.5 | ~0 |

| C=O (acetate) | N/A | ~171.0 | N/A |

Note: Predicted values are based on established substituent chemical shift (SCS) effects for acetylation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Salicin, 6'-acetate, the molecular formula is C₁₅H₂₀O₈. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value obtained from HRMS, typically with an error of less than 5 ppm, to unequivocally confirm the molecular formula. scirp.org

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of Salicin, 6'-acetate is predictable based on its structure, which contains an ester and a glycosidic bond. wikipedia.orgnih.gov

Key fragmentation pathways would include:

Loss of the acetyl group: A neutral loss of 42 Da (CH₂=C=O, ketene) or 60 Da (CH₃COOH, acetic acid).

Cleavage of the glycosidic bond: This is a very common fragmentation pathway for glycosides, resulting in the separation of the aglycone (salicyl alcohol) and the acetylated glucose moiety. This can lead to fragment ions corresponding to the salicyl alcohol portion (m/z ~124) and the acetylated hexose (B10828440) (m/z ~221).

Loss of the benzyl (B1604629) alcohol group: Cleavage can occur to lose the hydroxymethylphenyl group.

Table 3: Predicted HRMS Data and Key Fragments for Salicin, 6'-acetate

| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | C₁₅H₂₁O₈⁺ | 329.1231 | Protonated molecular ion |

| [M+Na]⁺ | C₁₅H₂₀O₈Na⁺ | 351.1050 | Sodium adduct |

| [M-CH₂CO+H]⁺ | C₁₃H₁₉O₇⁺ | 287.1125 | Loss of ketene |

| [M-CH₃COOH+H]⁺ | C₁₃H₁₇O₆⁺ | 269.1020 | Loss of acetic acid |

| [Acetylated Hexose]⁺ | C₈H₁₃O₆⁺ | 205.0707 | Acetylated sugar moiety after glycosidic cleavage |

| [Salicyl alcohol+H]⁺ | C₇H₉O₂⁺ | 125.0597 | Aglycone part after glycosidic cleavage |

Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy techniques provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Salicin, 6'-acetate would display characteristic absorption bands for its various functional groups. The most telling feature distinguishing it from salicin would be the strong carbonyl (C=O) stretching vibration from the acetate ester, typically appearing around 1735-1750 cm⁻¹. Additionally, C-O stretching bands for the ester will be present around 1230-1250 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric). The broad O-H stretching band from the multiple hydroxyl groups (both alcoholic and phenolic) would still be prominent, likely in the 3200-3500 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observable. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophore. For Salicin, 6'-acetate, the chromophore is the substituted benzene (B151609) ring. Since the acetylation occurs on the distant glucose moiety, it is not expected to significantly alter the electronic structure of the aromatic ring. Therefore, the UV-Vis spectrum of Salicin, 6'-acetate should be nearly identical to that of salicin, exhibiting absorption maxima characteristic of a substituted phenolic compound, typically around 270 nm. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For Salicin, 6'-acetate, strong Raman signals are expected for the aromatic ring vibrations, particularly the C=C stretching modes around 1600 cm⁻¹. rsc.orgresearchgate.netnih.gov The C=O stretch of the acetate group would also be Raman active, though it is often weaker than in the IR spectrum. The symmetric stretching of the C-O-C glycosidic bond would also be visible. chemicalbook.com

Table 4: Predicted Key Vibrational and Electronic Spectroscopic Data for Salicin, 6'-acetate

| Spectroscopy | Functional Group | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | O-H Stretch (hydroxyls) | 3200 - 3500 (broad) |

| IR | C-H Stretch (aromatic, aliphatic) | 2850 - 3100 |

| IR | C=O Stretch (ester) | 1735 - 1750 (strong) |

| IR | C=C Stretch (aromatic) | 1580 - 1610 |

| IR | C-O Stretch (ester, ether, alcohol) | 1000 - 1300 |

| Raman | C=C Stretch (aromatic) | ~1600 (strong) |

| Raman | C=O Stretch (ester) | ~1740 |

| UV-Vis | π → π* transition (aromatic) | λ_max ≈ 270 nm |

X-ray Diffraction for Crystalline Structure Determination of Salicin Complexes

Analysis of related compounds shows that both salicin and various organic acetates can form well-ordered crystals. nih.govmdpi.com A successful X-ray crystallographic analysis of Salicin, 6'-acetate would provide precise data on:

Bond lengths and angles: Confirming the covalent structure.

Conformation: Determining the preferred three-dimensional shape of the molecule, including the orientation of the glucose ring relative to the aromatic ring and the conformation of the acetate group.

Stereochemistry: Unambiguously confirming the stereochemistry at all chiral centers.

Intermolecular interactions: Revealing the network of hydrogen bonds and van der Waals forces that dictate how the molecules pack together in the crystal lattice. This information is crucial for understanding physical properties like melting point and solubility.

For complex structures or when single crystals are difficult to obtain, powder X-ray diffraction (PXRD) could be used to characterize the crystalline nature of the bulk material and identify its specific crystalline form or polymorph.

Analytical Methodologies for Isolation, Quantification, and Purity Assessment of Salicin, 6 Acetate

Optimized Extraction and Purification Protocols for Acetylated Salicins from Natural Sources

The isolation of acetylated salicins, including Salicin (B1681394), 6'-acetate, from natural sources like willow bark typically involves a series of extraction and purification steps. The initial step often involves extracting the plant material with polar solvents. Methanol (B129727) and ethanol (B145695) solutions in water are commonly used for extracting phenolic glycosides from willow bark, branches, and leaves. upb.ronih.gov For instance, a methanolic solvent has been used to extract willow bark powder by stirring at room temperature. nih.gov Another approach involves extraction with an ethanol solution in water by refluxing. upb.ro Hot water extraction of willow bark has also been coupled with sequential preparative scale chromatography for purification. researchgate.net

Following the initial extraction, purification protocols are employed to isolate specific compounds like Salicin, 6'-acetate from the complex mixture of natural products. These protocols often involve chromatographic techniques. Sequential liquid-liquid extraction, flash chromatography, and preparative scale HPLC have been used to purify salicinoids from plant extracts. researchgate.net Preparative high-performance liquid chromatography has been demonstrated as an efficient tool for the small-scale recovery of compounds from Salix bark crude extracts. researchgate.net Another method for isolating salicin from plant extracts on a larger scale utilizes slow rotary counter-current chromatography (SRCCC). nih.gov In one SRCCC separation, a crude extract containing 13.5% salicin yielded salicin with 95.3% purity. nih.gov

Optimization of extraction protocols considers factors such as the yield of the target compound, the cost of solvents and energy, and implications for downstream processing. celignis.com Different extraction technologies, solvents, and process conditions are evaluated, typically starting with lab-scale optimization and then validating the chosen conditions at a higher technology readiness level. celignis.com

Chromatographic Techniques for Quantitative Analysis and Separation

Chromatographic techniques are indispensable for the quantitative analysis and separation of Salicin, 6'-acetate from other compounds present in natural extracts. These methods allow for the identification, separation, and quantification of individual components within a complex mixture. jsmcentral.org

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely used technique for the quantitative determination of salicin and related compounds in plant extracts and formulations. upb.rotpcj.orgresearchgate.nettpcj.orgresearchgate.net Method development for HPLC involves selecting appropriate stationary and mobile phases, optimizing flow rate, and determining the optimal detection wavelength. Reversed-phase HPLC (RP-HPLC), often using C18 columns, is a common mode for the separation of salicinoids. tpcj.orgtpcj.orgresearchgate.netresearchgate.nettum.de

Several studies detail the development and validation of RP-HPLC methods for salicin analysis. One method for salicin determination in an Ayurvedic preparation used an Agilent HPLC with an Aclipse XDB-C18 column (5 μm, 150mm X 4.6mm) and a mobile phase of acetonitrile (B52724) and water (80:20 v/v) with isocratic elution at a flow rate of 1.0 ml/min. tpcj.orgtpcj.org Detection was performed at 253 nm. tpcj.orgtpcj.org The calibration curve for salicin showed good linearity in the range of 5-30 μg/ml with a coefficient of determination (r²) of 0.998. tpcj.orgtpcj.org

Another RP-HPLC method for the simultaneous determination of salicin and flavonoids in Salix matsudana leaves utilized a reversed phase C-18 column (250 x 4.6 mm, 5 μm) with a linear gradient of methanol in 0.2% phosphoric acid solution at a flow rate of 1.0 mL/min and UV detection at 246 nm. researchgate.net

Validation of HPLC methods for salicin includes evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, often following guidelines from organizations like the International Conference on Harmonisation (ICH). tpcj.orgtpcj.orgresearchgate.netnih.govscielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolomics

LC-MS/MS is a powerful technique for the trace analysis and metabolomics of salicin and its derivatives, offering high sensitivity and specificity. researchgate.nettpcj.orgtum.delcms.cz This hyphenated technique combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. LC-MS is a popular platform for metabolomics, allowing for the analysis of a wide range of metabolites. lcms.czdoe.gov

LC-MS/MS can be used for both targeted and untargeted metabolomics approaches. lcms.cz Targeted methods focus on the analysis of defined metabolites, while untargeted methods aim to analyze all detectable metabolites in a sample, useful for novel metabolite discovery. lcms.cz The acquisition of both MS and MS/MS fragmentation spectra during a single run aids in compound identification. doe.gov Predicted LC-MS/MS spectra, like that available for salicin, can be used as a guide for putative metabolite identification, although further evidence is required for confirmation. hmdb.ca

In the context of willow bark analysis, LC-MS/MS has been used to verify the identities of bioactive compounds. researchgate.net LC-MS systems, often coupled with diode array detectors (DAD) and electrospray ionization (ESI), are employed for the quantitation of salicylates and other compounds. researchgate.nettum.de The use of internal standards, such as salicylic (B10762653) acid-d4, is common in LC-MS/MS quantitative analysis to account for potential sample loss and improve accuracy. tum.de Low LoQ and LoD values obtained with LC-MS/MS confirm its sensitivity for analyzing compounds like salicylates. tum.de

Other Chromatographic and Spectrophotometric Methods

In addition to HPLC and LC-MS/MS, other chromatographic and spectrophotometric methods are utilized for the analysis of salicin and related compounds. Thin-layer chromatography (TLC) has been employed for the qualitative and quantitative analysis of salicin and salicylic acid in plant extracts. researchgate.netijpsr.com Densitometric determination of salicin in willow bark using HPTLC has also been reported. uliege.be This method involved specific mobile phases and detection at 270 nm, the wavelength of maximum absorption for salicin in the UV spectrum. uliege.be

Spectrophotometric methods, particularly UV-Vis spectrophotometry, are used for the quantitative determination of salicin and total phenolic content in plant extracts. upb.ronih.govresearchgate.net Salicin has characteristic absorption bands in the UV-Vis spectrum, such as at 272 nm and 311 nm. nih.gov UV-Vis spectrophotometry has been used to analyze the content of salicin in solutions and to study its inclusion complexes. nih.gov The solubility of salicin in water has been analyzed spectrophotometrically at 311 nm. nih.gov

While not specifically focused on Salicin, 6'-acetate, spectrometric methods have also been developed and validated for the analysis of related compounds like aspirin (B1665792) and salicylic acid, highlighting the broader application of these techniques in analyzing salicylate (B1505791) derivatives. cabidigitallibrary.org

Method Validation for Academic Research Applications

Method validation is a critical process in academic research to ensure that analytical methods are reliable, accurate, and reproducible for their intended purpose. For the analysis of Salicin, 6'-acetate, validation typically involves assessing several key parameters. These parameters often include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), range, robustness, and solution stability. tpcj.orgtpcj.orgresearchgate.netnih.govscielo.br Adherence to guidelines from organizations such as the ICH is common practice in validating analytical methods for research applications. nih.govscielo.br

Specificity confirms that the method accurately measures the target analyte without interference from other components in the sample matrix. tpcj.orgresearchgate.netnih.gov Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. tpcj.orgtpcj.orgresearchgate.netresearchgate.netnih.govscielo.br Accuracy assesses the closeness of the experimental results to the true value. tpcj.orgtpcj.orgresearchgate.netnih.govscielo.brcabidigitallibrary.org Precision evaluates the agreement between independent test results obtained under defined conditions, including repeatability (within a short interval) and intermediate precision (under different conditions, e.g., different days or analysts). tpcj.orgtpcj.orgresearchgate.nettum.denih.govuliege.be LOD and LOQ represent the lowest concentrations of the analyte that can be detected and quantified reliably, respectively. researchgate.nettum.denih.govuliege.bescience.gov Robustness examines the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.netnih.govscielo.brijpsr.com Solution stability ensures that the analyte remains stable in the prepared sample and standard solutions over the analysis period. researchgate.netnih.govijpsr.com

Detailed validation studies for salicin analysis by HPLC have shown that the methods are specific, linear, accurate, and precise, with results falling within acceptable criteria. tpcj.orgtpcj.orgresearchgate.net For example, recovery percentages for salicin in an Ayurvedic preparation were found to be 100±1%. tpcj.orgtpcj.org Similarly, validation of LC-MS/MS methods for salicylates has demonstrated acceptable linearity, precision, and sensitivity. tum.de

Ecological and Biological Roles of Acetylated Salicins Non Clinical Research

Role in Plant Defense Mechanisms Against Biotic and Abiotic Stresses

Salicinoids, as a class of compounds found in Salix and Populus species, are recognized for their role as defensive secondary metabolites. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govplos.org While the specific contribution of Salicin (B1681394), 6'-acetate to plant defense is not explicitly detailed in the provided search results, its structural relationship to other defensive salicinoids suggests a potential, albeit perhaps less studied, role in these mechanisms. Salicylic (B10762653) acid (SA), a metabolite derived from salicin, is a well-established plant hormone crucial for defense against various stresses, including biotic and abiotic factors. nih.govchemicalbook.comresearchgate.netfrontiersin.orgresearchgate.netapsnet.orgmdpi.comresearchgate.netmdpi.comnih.gov

Salicinoids are known to act as deterrents against generalist herbivores. researchgate.netresearchgate.netresearchgate.netnih.gov This anti-herbivore activity is a significant ecological function of these compounds in plants like willows and poplars. While the provided information discusses the effects of salicinoids and other acetylated salicins like 2'-O-acetylsalicortin on herbivore feeding and growth researchgate.netresearchgate.netplos.org, specific research detailing the anti-herbivore activity solely of Salicin, 6'-acetate was not found in the provided snippets. The presence of the acetyl group at the 6' position may influence its deterrent properties compared to non-acetylated salicin or other acetylated salicinoids, but this requires specific investigation.

Salicylic acid (SA) plays a central role in plant immunity, particularly against biotrophic and hemibiotrophic pathogens, and is involved in the induction of systemic acquired resistance (SAR). nih.govchemicalbook.comresearchgate.netapsnet.orgmdpi.comnih.gov While salicylates in general are implicated in plant defense against pathogens, the specific role of Salicin, 6'-acetate in modulating plant-pathogen interactions is not explicitly described in the provided search results. Research in this area has primarily focused on SA and its direct involvement in defense signaling pathways.

Salicylic acid (SA) is involved in plant responses to various abiotic stresses, such as drought, cold, and salinity. frontiersin.orgresearchgate.netapsnet.orgmdpi.comresearchgate.net It acts as a signaling molecule in these stress responses. frontiersin.orgresearchgate.netmdpi.com While acetylated forms of SA, such as acetylsalicylic acid (aspirin), have been studied for their effects on stress tolerance in plants frontiersin.org, specific information regarding the involvement of Salicin, 6'-acetate in plant stress response pathways was not found in the provided snippets.

Microbial Biotransformation and Inter-Kingdom Interactions of Salicinoids

Microorganisms can interact with plant-produced compounds, including salicinoids. The biotransformation of these compounds by microbial action can play a role in nutrient cycling and inter-kingdom interactions within plant microbiomes.

Studies have shown that microorganisms can enzymatically degrade salicin. For example, Rahnella aquatilis is capable of degrading salicin. nih.govresearchgate.net The enzymatic decomposition of salicin and its derivatives from Salicaceae species has been a subject of research. acs.org This degradation can lead to the production of other compounds, such as salicyl alcohol. nih.govresearchgate.net While the enzymatic degradation of salicin is documented, specific details on the enzymatic degradation pathways or the microorganisms responsible solely for the breakdown of Salicin, 6'-acetate were not explicitly available in the provided search results.

Metabolite exchange can occur between different microbial species during the biotransformation of plant compounds. A notable example involves the co-culture of Rahnella aquatilis and Pseudomonas fluorescens, where Rahnella degrades salicin and secretes salicyl alcohol, which is then utilized by Pseudomonas for its growth. nih.govresearchgate.net This demonstrates a form of inter-kingdom interaction and metabolite cross-feeding facilitated by the breakdown of a salicinoid. nih.govresearchgate.net While this illustrates the principle of metabolite exchange involving a salicin derivative, specific research detailing metabolite exchange involving the biotransformation solely of Salicin, 6'-acetate in microbial co-cultures was not found in the provided snippets.

Molecular Mechanisms of Action in Biological Systems (In vitro/Pre-clinical)

Research into the specific molecular mechanisms of action for Salicin, 6'-acetate in in vitro and pre-clinical settings appears limited based on current search capabilities. While related compounds, including certain anthraquinones and potentially other acetylated salicins, have been explored for various biological activities such as antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, detailed studies focusing solely on the specific interactions and pathways modulated by Salicin, 6'-acetate are not prominently featured in the retrieved results. ontosight.ai

Receptor and Enzyme Interaction Profiling

Signaling Pathway Modulation by Salicin and its Derivatives

Information specifically detailing the modulation of cellular signaling pathways by Salicin, 6'-acetate is not extensively documented in the search results. Research on the biological activities of natural compounds often involves investigating their effects on key signaling cascades involved in processes such as inflammation, cell proliferation, or oxidative stress. While salicin and other derivatives might influence such pathways, specific findings attributed directly to Salicin, 6'-acetate regarding its impact on particular signaling routes are not available.

Structure-Activity Relationship (SAR) Studies of Salicin, 6'-acetate

Comprehensive structure-activity relationship (SAR) studies specifically centered on Salicin, 6'-acetate to elucidate how its chemical structure, particularly the acetate (B1210297) group at the 6' position, influences its biological activities are not widely reported in the retrieved literature. SAR studies are crucial for understanding which parts of a molecule are responsible for its effects and how modifications to the structure alter its potency or selectivity.

Comparative Analysis of Acetylation Position on Biological Activity

A detailed comparative analysis of the biological activity of Salicin, 6'-acetate versus other positional isomers of acetylated salicin (e.g., 2'-acetate, 3'-acetate, 4'-acetate) or salicin itself is not available from the conducted searches. Such studies would be essential to determine the specific impact of acetylation at the 6' position on the compound's bioactivity, including potential differences in absorption, metabolism, distribution, and interaction with biological targets compared to salicin or other acetylated forms.

Future Research Directions and Applications in Chemical Biology

Deeper Elucidation of Acetylation-Specific Biosynthetic Enzymes

The biosynthesis of salicin (B1681394) involves pathways extending from the shikimate pathway acs.orgnih.gov. Salicin is formed through enzymatic glucosylation of salicyl alcohol scispace.com. The acetylation of salicin at the 6' position to form Salicin, 6'-acetate implies the action of specific acetyltransferase enzymes. Currently, the precise enzymes responsible for this specific acetylation in plants are not fully characterized. Future research should focus on identifying and characterizing these salicin 6'-acetyltransferases. This involves:

Enzyme Discovery and Isolation: Employing techniques such as transcriptomics and proteomics on plant tissues known to produce Salicin, 6'-acetate (e.g., specific Salix or Populus genotypes) to identify candidate acetyltransferase genes and proteins.

Functional Characterization: Cloning and expressing candidate genes in heterologous systems (like E. coli or Nicotiana benthamiana) to confirm their enzymatic activity and substrate specificity towards salicin.

Structural Biology: Determining the three-dimensional structures of these acetyltransferases using techniques like X-ray crystallography or cryo-electron microscopy to understand their catalytic mechanisms and guide future protein engineering efforts.

Regulation of Expression: Investigating the factors (environmental cues, developmental stages, signaling molecules) that regulate the expression of these acetyltransferase genes, providing insights into when and why plants produce Salicin, 6'-acetate.

Understanding these enzymes at a molecular level is crucial not only for basic plant biochemistry but also for potential biotechnological applications, such as engineered production of the compound.

Development of Engineered Biological Systems for Salicin, 6'-acetate Production

The production of valuable plant natural products through engineered biological systems offers a sustainable alternative to extraction from often slow-growing or geographically restricted plant sources. While metabolic engineering has shown success in producing salicin in Escherichia coli acs.orgnih.gov, the production of acetylated forms like Salicin, 6'-acetate in such systems is an important next step. Future research in this area should focus on:

Pathway Reconstruction: Introducing the necessary genes for salicin biosynthesis into a suitable microbial host (e.g., E. coli or yeast) and subsequently incorporating the identified salicin 6'-acetyltransferase gene(s). This builds upon existing work in salicin production acs.orgnih.gov.

Enzyme Optimization: Engineering the identified acetyltransferases for improved activity, substrate specificity, and expression levels within the chosen host organism. This could involve directed evolution or rational design based on structural information.

Metabolic Pathway Balancing: Optimizing the entire biosynthetic pathway, from primary metabolism precursors to the final product, to maximize the yield of Salicin, 6'-acetate and minimize the accumulation of intermediates or byproducts. This often requires fine-tuning gene expression levels and potentially disrupting competing pathways.

Process Development: Developing efficient fermentation strategies and downstream processing methods for the large-scale production and purification of Salicin, 6'-acetate from engineered biological systems.

Successful development of such systems would provide a controlled and potentially more cost-effective source of Salicin, 6'-acetate for research and potential commercial applications.

Discovery of Novel Bioactivities and Molecular Targets of Acetylated Salicins

While salicin is known for its conversion to salicylic (B10762653) acid, which has well-established anti-inflammatory and analgesic properties chemicalbook.comnih.gov, the specific bioactivities of Salicin, 6'-acetate and other acetylated salicins are less explored. Acetylation can significantly alter a compound's pharmacokinetic properties, cellular uptake, and interaction with biological targets. Future research should aim to:

Systematic Bioactivity Screening: Conduct comprehensive screening of Salicin, 6'-acetate and other naturally occurring or synthesized acetylated salicins in various biological assays to identify novel activities, such as antimicrobial, antiviral, or anticancer effects.

Identification of Molecular Targets: Employ techniques like pull-down assays, affinity chromatography, and mass spectrometry to identify the specific proteins or other biomolecules that Salicin, 6'-acetate interacts with in biological systems. This is crucial for understanding its mechanisms of action.

Structure-Activity Relationship Studies: Synthesize a series of acetylated salicin analogs with modifications at different positions of the molecule and evaluate their bioactivities to understand how structural features influence biological effects.

In Vivo Studies: Conduct studies in relevant animal models to assess the efficacy and safety of Salicin, 6'-acetate for treating specific conditions, building upon any promising in vitro findings.

Identifying unique bioactivities of Salicin, 6'-acetate, distinct from those of salicin or salicylic acid, could uncover new therapeutic opportunities.

Advanced Analytical Tool Development for Complex Mixtures

Analyzing Salicin, 6'-acetate in complex biological or environmental matrices (like plant extracts, biological fluids, or soil samples) presents analytical challenges due to the presence of numerous related compounds and potential isomers. Development of advanced analytical tools is essential for accurate identification, quantification, and study of its fate and metabolism. Future research should focus on:

High-Resolution Mass Spectrometry (HRMS): Utilizing and refining HRMS techniques coupled with chromatography (e.g., UHPLC-ESI/TOFMS) for sensitive and selective detection and identification of Salicin, 6'-acetate and its metabolites in complex samples nih.gov. This includes developing comprehensive spectral libraries.

Chromatographic Separations: Developing highly efficient chromatographic methods (e.g., multi-dimensional chromatography) to separate Salicin, 6'-acetate from closely related phenolic glycosides and other matrix components nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Applying advanced NMR techniques, such as hyphenated NMR (e.g., LC-NMR), for definitive structural elucidation of novel acetylated salicins or their metabolites, even at low concentrations.

Development of Targeted Assays: Creating specific and sensitive assays, such as enzyme-linked immunosorbent assays (ELISAs) or biosensors, for the rapid quantification of Salicin, 6'-acetate in large numbers of samples, which would be valuable for high-throughput screening or ecological studies.

Improved analytical capabilities will facilitate research across all other future directions, enabling more precise measurements and deeper insights.

Ecological Implications and Biocontrol Potential of Acetylated Salicin Variants

Salicin and related phenolic glycosides play roles in plant defense against herbivores and pathogens nih.govresearchgate.nettum.de. The acetylation of salicin to form Salicin, 6'-acetate may alter these ecological interactions. Future research should investigate:

Role in Plant Defense: Studying the effect of Salicin, 6'-acetate on the feeding behavior, growth, and survival of specific herbivores and the growth of plant pathogens. This could involve using plant lines with varying levels of Salicin, 6'-acetate or applying the pure compound to plants.

Influence on Soil Microbiome: Investigating how Salicin, 6'-acetate released from plant roots or decaying leaves affects the composition and activity of the soil microbial community, including potential impacts on beneficial microbes or plant pathogens.

Biocontrol Potential: Exploring the possibility of using Salicin, 6'-acetate or its derivatives as natural pesticides or disease control agents in agriculture, based on any observed deterrent or toxic effects on pests or pathogens.

Environmental Fate and Degradation: Studying the persistence and degradation pathways of Salicin, 6'-acetate in the environment (soil, water) to assess any potential ecological risks or benefits.

Understanding the ecological roles of Salicin, 6'-acetate can provide insights into plant-organism interactions and potentially lead to the development of sustainable biocontrol strategies.

Q & A

Q. How can researchers ensure methodological transparency in publications on Salicin, 6'-acetate?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines: include step-by-step synthesis protocols, instrument parameters (e.g., NMR frequency, MS ionization mode), and raw spectral data in supplementary files. For computational studies, provide input files and software versions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.